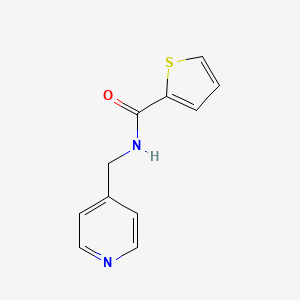

N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

CAS No.: 346692-27-1

Cat. No.: VC6506520

Molecular Formula: C11H10N2OS

Molecular Weight: 218.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 346692-27-1 |

|---|---|

| Molecular Formula | C11H10N2OS |

| Molecular Weight | 218.27 |

| IUPAC Name | N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H10N2OS/c14-11(10-2-1-7-15-10)13-8-9-3-5-12-6-4-9/h1-7H,8H2,(H,13,14) |

| Standard InChI Key | SHYLTZQXFJQUOX-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=O)NCC2=CC=NC=C2 |

Introduction

Structural and Chemical Properties

Molecular Composition and Nomenclature

N-(Pyridin-4-ylmethyl)thiophene-2-carboxamide has the molecular formula C₁₁H₁₀N₂OS and a molar mass of 218.27 g/mol. The IUPAC name derives from the thiophene-2-carboxamide backbone substituted at the amide nitrogen with a pyridin-4-ylmethyl group. Its SMILES notation (C1=CSC(=C1)C(=O)NCC2=CC=NC=C2) reflects the thiophene ring (position 2), amide linkage, and pyridine ring (position 4) .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

The compound is typically synthesized via a two-step protocol:

-

Formation of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate .

-

Amide Coupling: The acyl chloride reacts with pyridin-4-ylmethylamine in the presence of a base (e.g., triethylamine) or coupling agents like DMAP (dimethylaminopyridine) in dry toluene .

-

Thiophene-2-carbonyl chloride (1.46 g, 0.01 mol) in dry acetone is treated with pyridin-4-ylmethylamine (1.08 g, 0.01 mol).

-

The mixture is refluxed for 3–6 hours, followed by filtration and crystallization from dichloromethane/hexane.

-

Yield: 60–75%; purity confirmed via TLC and NMR.

Alternative methods include direct coupling of thiophene-2-carboxylic acid with pyridin-4-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The ligand exhibits characteristic bands:

Nuclear Magnetic Resonance (¹H NMR)

-

Thiophene Protons: δ 7.50–7.70 ppm (doublet, J = 3.5 Hz, H-3 and H-4) .

-

Pyridine Protons: δ 8.50–8.70 ppm (doublet, J = 5.0 Hz, H-2 and H-6) .

Thermal Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a two-stage weight loss corresponding to pyridine moiety (220–300°C) and thiophene-amide degradation (300–450°C) .

Biological Activities

Antimicrobial Efficacy

N-(Pyridin-4-ylmethyl)thiophene-2-carboxamide and its metal complexes (Co, Ni, Cu) were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using ciprofloxacin as a reference :

Table 2: Zone of Inhibition (mm) for Ligand and Complexes

| Compound | S. aureus | E. coli |

|---|---|---|

| Ligand | 12 ± 0.5 | 10 ± 0.3 |

| Cobalt Complex | 18 ± 0.7 | 15 ± 0.6 |

| Nickel Complex | 16 ± 0.6 | 14 ± 0.5 |

| Copper Complex | 20 ± 0.8 | 17 ± 0.7 |

| Ciprofloxacin | 25 ± 1.0 | 24 ± 1.0 |

The enhanced activity of metal complexes is attributed to their ability to disrupt microbial cell membranes via electrostatic interactions and enzyme inhibition .

Coordination Chemistry

Metal Complex Formation

The ligand acts as a bidentate donor, coordinating via the pyridine nitrogen and amide oxygen. Geometries of complexes were determined using UV-Vis spectroscopy and magnetic susceptibility :

-

Cobalt(II) Complex: Tetrahedral geometry (μeff = 3.2 BM).

-

Copper(II) Complex: Octahedral geometry (μeff = 1.9 BM).

Table 3: Spectral Data for Metal Complexes

| Complex | λmax (nm) | Geometry | Magnetic Moment (BM) |

|---|---|---|---|

| [Co(L)₂Cl₂] | 620 | Tetrahedral | 3.2 |

| [Cu(L)₂(H₂O)₂] | 680 | Octahedral | 1.9 |

Stability and Reactivity

Complexes exhibit molar conductivity values of 10–15 S cm² mol⁻¹, indicating non-electrolytic behavior . Thermal stability increases by 50–70°C compared to the free ligand, making them suitable for high-temperature applications .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring’s substitution pattern (e.g., electron-withdrawing groups) could enhance bioactivity.

-

Nanoparticle Conjugates: Immobilizing the compound on silver or gold nanoparticles may improve antimicrobial potency.

-

In Vivo Toxicology: Assessing acute toxicity and pharmacokinetics in rodent models is critical for drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume